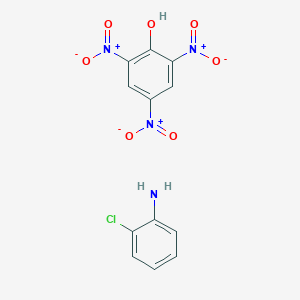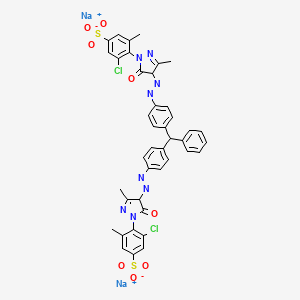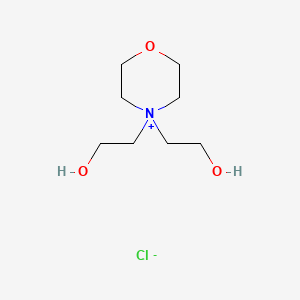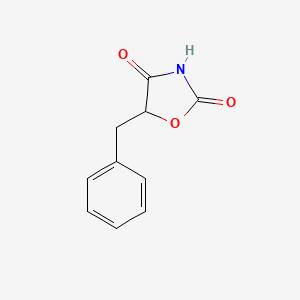
2-Chloroaniline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroaniline and 2,4,6-trinitrophenol are two distinct chemical compounds with significant applications in various fields. 2-Chloroaniline is an aromatic amine, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. Both compounds have unique properties and uses in industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloroaniline: can be synthesized by the chlorination of aniline. This process involves the reaction of aniline with a chlorinating agent such as chlorine or sulfuryl chloride in the presence of inert organic solvents. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
2,4,6-Trinitrophenol: is prepared by the nitration of phenol. This involves the reaction of phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of 2-Chloroaniline involves large-scale chlorination of aniline using chlorine gas in a controlled environment to ensure safety and efficiency. The process is optimized to minimize by-products and maximize yield .
For 2,4,6-Trinitrophenol , industrial production involves the continuous nitration of phenol in large reactors. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process, given the explosive nature of the compound .
化学反応の分析
Types of Reactions
2-Chloroaniline: undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles to replace the chlorine atom.
Oxidation: Conversion to 2-chloronitrobenzene using oxidizing agents.
Reduction: Reduction to 2-chloroaniline derivatives using reducing agents.
2,4,6-Trinitrophenol: undergoes:
Reduction: Reduction to aminophenols using reducing agents.
Electrophilic substitution: Reaction with electrophiles to introduce new substituents on the aromatic ring.
Complex formation: Formation of complexes with metal ions.
Common Reagents and Conditions
2-Chloroaniline: Common reagents include nucleophiles like hydroxide ions, oxidizing agents like nitric acid, and reducing agents like hydrogen gas.
2,4,6-Trinitrophenol: Common reagents include reducing agents like sodium dithionite and electrophiles like acetic anhydride.
Major Products Formed
2-Chloroaniline: Major products include 2-chloronitrobenzene and 2-chloroaniline derivatives.
2,4,6-Trinitrophenol: Major products include aminophenols and various substituted phenols.
科学的研究の応用
2-Chloroaniline: is widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. It serves as an intermediate in the production of various compounds and is also used in polymer and rubber industries .
2,4,6-Trinitrophenol: has applications in explosives, dyes, and as a reagent in chemical analysis. It is used in the manufacture of explosives due to its high explosive power and in the dye industry for the production of yellow dyes. Additionally, it is used in analytical chemistry for the detection of metals and other substances .
作用機序
2-Chloroaniline: exerts its effects through nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles. This mechanism is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the aromatic ring more susceptible to nucleophilic attack .
2,4,6-Trinitrophenol: acts primarily through its nitro groups, which are strong electron-withdrawing groups. These groups make the aromatic ring highly reactive towards electrophiles and nucleophiles. The compound can form complexes with metal ions, which is utilized in various analytical applications .
類似化合物との比較
2-Chloroaniline: is similar to other halogenated anilines such as 3-chloroaniline and 4-chloroaniline. its position of the chlorine atom at the 2-position gives it unique reactivity and properties compared to its isomers .
2,4,6-Trinitrophenol: is similar to other nitrophenols like 2,4-dinitrophenol and 4-nitrophenol. Its three nitro groups make it more reactive and explosive compared to its less nitrated counterparts. This high degree of nitration also makes it more acidic and soluble in water .
Conclusion
2-Chloroaniline and 2,4,6-trinitrophenol are important compounds with diverse applications in various fields Their unique chemical properties and reactivity make them valuable in industrial and scientific research
特性
CAS番号 |
10530-55-9 |
|---|---|
分子式 |
C12H9ClN4O7 |
分子量 |
356.67 g/mol |
IUPAC名 |
2-chloroaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6ClN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |
InChIキー |
GIQQSQLKKKEIDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)





![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)


![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)

![1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14737950.png)

![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)
